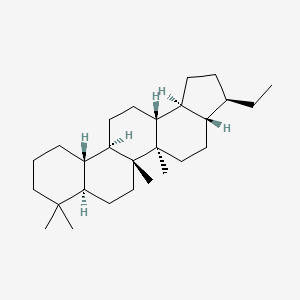
Suc-phe-leu-phe-pna
Vue d'ensemble
Description
Suc-phe-leu-phe-pna, also known as N-succinyl-L-phenylalanine-L-leucine-L-phenylalanine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of protease activity, as it releases a chromogenic product, p-nitroaniline, upon enzymatic cleavage. The release of p-nitroaniline can be quantitatively measured using spectrophotometry, making this compound a useful tool in various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suc-phe-leu-phe-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, phenylalanine, to the resin. Subsequent amino acids, leucine and phenylalanine, are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the addition of the p-nitroanilide group to the peptide chain.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Suc-phe-leu-phe-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the phenylalanine and p-nitroanilide groups results in the release of p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Reagents: Proteases such as chymotrypsin, elastase, and cathepsin G.
Conditions: The hydrolysis reaction is typically carried out in a buffered aqueous solution at an optimal pH and temperature specific to the protease being studied. For example, chymotrypsin activity is often measured at pH 7.8 and 25°C.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, a yellow chromophore that absorbs light at 410 nm.
Applications De Recherche Scientifique
Suc-phe-leu-phe-pna is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for studying the activity and specificity of various proteases.
Molecular Biology: Used in assays to measure protease activity in cell lysates and tissue extracts.
Medicine: Employed in diagnostic assays to detect protease activity associated with certain diseases.
Industry: Utilized in the development of protease inhibitors for therapeutic applications.
Mécanisme D'action
The mechanism of action of Suc-phe-leu-phe-pna involves its hydrolysis by proteases. The protease binds to the peptide substrate and catalyzes the cleavage of the peptide bond, resulting in the release of p-nitroaniline. This process is facilitated by the enzyme’s active site, which provides the necessary environment for the reaction to occur efficiently.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for studying elastase and other proteases.
Suc-Ala-Glu-Pro-Phe-pNA: Used for evaluating the activity of peptidyl-prolyl cis/trans isomerases.
Uniqueness
Suc-phe-leu-phe-pna is unique due to its specific sequence of amino acids, which makes it a suitable substrate for certain proteases that may not efficiently hydrolyze other peptide substrates. Its ability to release a chromogenic product upon cleavage allows for easy and quantitative measurement of protease activity.
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)/t27-,28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFAXGKOHVNQOY-AWCRTANDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125414 | |
| Record name | N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75651-69-3 | |
| Record name | N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75651-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Carboxy-1-oxopropyl)-L-phenylalanyl-L-leucyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)













